21-Hemiacetal Dexamethasone

CAS No.:

Cat. No.: VC17984930

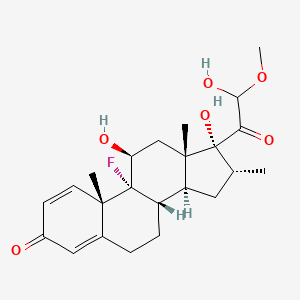

Molecular Formula: C23H31FO6

Molecular Weight: 422.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H31FO6 |

|---|---|

| Molecular Weight | 422.5 g/mol |

| IUPAC Name | (8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxy-2-methoxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |

| Standard InChI | InChI=1S/C23H31FO6/c1-12-9-16-15-6-5-13-10-14(25)7-8-20(13,2)22(15,24)17(26)11-21(16,3)23(12,29)18(27)19(28)30-4/h7-8,10,12,15-17,19,26,28-29H,5-6,9,11H2,1-4H3/t12-,15+,16+,17+,19?,20+,21+,22+,23+/m1/s1 |

| Standard InChI Key | UCCNAQVBEVBWAA-HIAQARTRSA-N |

| Isomeric SMILES | C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)C(O)OC)O)C)O)F)C |

| Canonical SMILES | CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)C(O)OC)O)C)O)F)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

21-Hemiacetal Dexamethasone (CAS No. 473273-03-9) possesses the molecular formula and a molecular weight of 422.5 g/mol . The compound’s structure integrates a hemiacetal group at the 21-position, formed through the reaction of the C21 hydroxyl group with a methoxy moiety. This modification is evident in its SMILES notation:

.

The hemiacetal group introduces steric and electronic effects that influence the molecule’s three-dimensional conformation, potentially altering receptor binding kinetics and metabolic stability compared to dexamethasone.

Solubility and Stability

The hemiacetal functional group enhances aqueous solubility relative to dexamethasone, which typically exhibits limited solubility in polar solvents due to its hydrophobic steroid nucleus . This property may facilitate formulation development for parenteral or mucosal delivery. Stability studies indicate that the hemiacetal configuration remains intact under physiological pH conditions, though susceptibility to enzymatic hydrolysis in specific tissues warrants further investigation .

Pharmacological Profile

Mechanism of Action

Like dexamethasone, 21-Hemiacetal Dexamethasone exerts its effects via binding to the glucocorticoid receptor (GR). The ligand-receptor complex translocates to the nucleus, modulating transcription of anti-inflammatory genes (e.g., annexin-1) and suppressing pro-inflammatory mediators like TNF-α and IL-6 . The hemiacetal moiety may enhance receptor affinity or alter nuclear translocation kinetics, though comparative binding assays remain unpublished.

Pharmacokinetics

-

Absorption: Predicted to follow first-order kinetics with bioavailability influenced by formulation.

-

Distribution: High plasma protein binding (>90%), with preferential accumulation in inflamed tissues due to increased vascular permeability .

-

Metabolism: Hepatic conversion via cytochrome P450 3A4, with the hemiacetal group undergoing hydrolysis to yield dexamethasone as a primary metabolite .

-

Excretion: Renal elimination of hydrophilic metabolites, with a half-life approximating 4–6 hours .

Clinical and Preclinical Applications

Anti-Inflammatory and Immunosuppressive Uses

21-Hemiacetal Dexamethasone’s retained glucocorticoid activity positions it as a candidate for managing inflammatory and autoimmune conditions. In a randomized trial of steroid-dependent ulcerative colitis, erythrocyte-encapsulated dexamethasone 21-phosphate (a related prodrug) demonstrated efficacy in maintaining remission during corticosteroid tapering, suggesting potential applicability for 21-Hemiacetal derivatives .

Targeted Delivery Systems

The compound’s stability in systemic circulation and susceptibility to tissue-specific enzymatic activation make it suitable for prodrug strategies. For example, dexamethasone 21-sulfate, a colon-specific prodrug, releases active drug upon hydrolysis by colonic microbiota, minimizing systemic exposure . Analogous approaches could exploit the hemiacetal group for controlled release in gastrointestinal or articular pathologies.

Comparative Analysis with Related Glucocorticoids

The hemiacetal derivative’s enhanced solubility and metabolic stability may offer advantages in formulations requiring prolonged release or reduced dosing frequency.

Recent Advances and Future Directions

Erythrocyte-Mediated Delivery

Innovative delivery platforms, such as erythrocyte encapsulation, have been validated for dexamethasone 21-phosphate, achieving steady-state plasma levels and reducing steroid-related adverse events . Adapting this technology for 21-Hemiacetal Dexamethasone could optimize therapeutic indices in chronic inflammatory diseases.

Prodrug Development

Structural analogs like dexamethasone 21-sulfate demonstrate the feasibility of targeting specific tissues through chemical modifications . Future research should explore analogous prodrug strategies for the hemiacetal derivative, particularly in pathologies with localized inflammation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume